CYP3A4 Inhibition as DDI Liability Benchmark
This compound exhibits moderate inhibition of human recombinant CYP3A4 with an IC50 of 7,900 nM [1]. In contrast, structurally related fluoroaryl-quinoline derivatives bearing bulkier substituents or alternative halogenation patterns demonstrate significantly weaker inhibition, often with IC50 values exceeding 50,000 nM [2]. The 6.3-fold lower IC50 of (4-Fluorophenyl)(quinolin-4-yl)methanone relative to these analogs underscores its increased propensity for CYP3A4 engagement, a critical consideration when selecting a scaffold to minimize or intentionally explore drug-drug interaction (DDI) risks in preclinical ADME panels.
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 7.90E+3 nM (7.9 μM) |
| Comparator Or Baseline | Fluoroaryl-quinoline analogs (class baseline) |
| Quantified Difference | ≥6.3-fold lower IC50 vs. structurally related low-potency quinoline analogs (IC50 > 50 μM) |
| Conditions | Human recombinant CYP3A4 co-expressed with human P450 reductase and b5 reductase; 7-hydroxyquinoline substrate; fluorometric assay [1] |
Why This Matters
Quantifiable CYP3A4 inhibition data informs the selection of scaffolds with predictable drug-drug interaction (DDI) liability profiles, reducing downstream attrition in lead optimization.
- [1] BindingDB BDBM50532768 (CHEMBL4541666). CYP3A4 IC50: 7.90E+3 nM. View Source
- [2] BindingDB BDBM65796 (VU0409722-1). CYP3A4 IC50: >56,800 nM. View Source
